molecular formula C12H8N2O3S B5553707 1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide

1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide

Cat. No.: B5553707
M. Wt: 260.27 g/mol
InChI Key: HJKRGWDIBFUJHB-UHFFFAOYSA-N
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Description

1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide, also known as TQNO, is a synthetic compound that has been widely studied for its potential therapeutic applications. TQNO is a heterocyclic organic compound that belongs to the quinoxaline family. It has a molecular formula of C11H7N2O3S and a molecular weight of 249.25 g/mol. TQNO is an oxidized derivative of quinoxaline that has a thienyl substituent on the nitrogen atom.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Quinoxaline derivatives, including those similar to 1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide, have been studied for their reactions with various chemicals. For instance, the reactions of quinoxaline 1,4-dioxides with acetic anhydride have been explored, leading to derivatives that undergo facile hydrolysis and display novel rearrangement mechanisms (Ahmed et al., 1987). This study demonstrates the chemical versatility and reactivity of quinoxaline derivatives under different conditions.

Corrosion Inhibition

Quinoxalinone derivatives have shown potential as corrosion inhibitors. A study on mild steel corrosion inhibition in hydrochloric acid by three new quinoxalinone derivatives indicated that these compounds act as mixed-type inhibitors, suggesting their protective role against corrosion (Tazouti et al., 2016).

Hydrogenation Processes

The selective hydrogenation of chloro-hydroxyquinoxaline-oxides to quinoxalinone using various catalysts has been investigated, underscoring the significance of these derivatives in chemical synthesis and potential industrial applications (Malz et al., 1993).

Biological Systems and Antimicrobial Activities

The transformation and detoxification of quinoxaline N-oxide by environmental and pathogenic bacteria have been studied, highlighting the interaction between these compounds and biological systems. These findings contribute to understanding the metabolic diversity of bacteria and their interactions with quinoxaline derivatives (Thierbach et al., 2017). Furthermore, quinoxaline-1,4-di-N-oxide derivatives have been examined for their inhibitory action in melanoma and brain tumor cells, indicating potential therapeutic applications (Silva et al., 2019).

Environmental Transformations

The reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide have been explored, revealing a new degradation pathway important for understanding the fate of these compounds in aquatic environments (Zhang & Huang, 2005).

Properties

IUPAC Name

1-hydroxy-4-oxido-3-thiophen-2-ylquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKRGWDIBFUJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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